molecular formula C12H11ClFNO B6626018 2-(2-chloro-4-fluorophenyl)-N-methyl-N-prop-2-ynylacetamide

2-(2-chloro-4-fluorophenyl)-N-methyl-N-prop-2-ynylacetamide

Cat. No.: B6626018
M. Wt: 239.67 g/mol
InChI Key: HIOPOXVUPLYIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-4-fluorophenyl)-N-methyl-N-prop-2-ynylacetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methyl and prop-2-ynyl group attached to the acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorophenyl)-N-methyl-N-prop-2-ynylacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-chloro-4-fluoroaniline with propargyl bromide in the presence of a base to form the corresponding propargylated aniline derivative. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorophenyl)-N-methyl-N-prop-2-ynylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-chloro-4-fluorophenyl)-N-methyl-N-prop-2-ynylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorophenyl)-N-methyl-N-prop-2-ynylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-4-fluorophenyl)-N-methyl-N-prop-2-ynylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)-N-methyl-N-prop-2-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO/c1-3-6-15(2)12(16)7-9-4-5-10(14)8-11(9)13/h1,4-5,8H,6-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOPOXVUPLYIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C(=O)CC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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